![molecular formula C10H17Cl2N3O2 B13580822 ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride CAS No. 2803861-15-4](/img/structure/B13580822.png)
ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride is a compound with a complex name, but let’s break it down:
- The core structure is an imidazole ring , which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds.
- The compound also includes an azetidine ring , which is a four-membered heterocyclic ring containing one nitrogen atom.
- The ethyl group (C2H5) is attached to the azetidine ring.
- The dihydrochloride salt form indicates that the compound has two chloride ions associated with it.
- Imidazole derivatives are significant due to their diverse chemical and biological properties. They serve as building blocks for various natural products and pharmaceuticals.
Métodos De Preparación
- Unfortunately, specific synthetic routes for ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride are not readily available in the literature. the compound can be synthesized through appropriate reactions involving imidazole and azetidine precursors.
- Industrial production methods would likely involve scalable processes, but detailed information is proprietary.
Análisis De Reacciones Químicas
- Ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride may undergo various reactions:
Substitution reactions: The ethyl group can be replaced by other functional groups.
Reduction reactions: Reduction of the imidazole or azetidine ring.
Oxidation reactions: Oxidation of the nitrogen atoms.
- Common reagents and conditions would depend on the specific reaction type.
Aplicaciones Científicas De Investigación
Medicine: Imidazole derivatives often exhibit antimicrobial, anti-inflammatory, and antitumor activities. Research may explore the potential of this compound in drug development.
Chemistry: It could serve as a versatile building block for synthesizing other compounds.
Biology: Investigate its effects on cellular processes.
Mecanismo De Acción
- The exact mechanism of action for ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride would require further research. It likely interacts with specific molecular targets or pathways.
Comparación Con Compuestos Similares
- Unfortunately, I don’t have information on directly similar compounds. exploring related imidazole derivatives could highlight its uniqueness.
Remember that this compound’s detailed synthesis and applications might be proprietary or unpublished. For further insights, consult specialized literature or research articles
Propiedades
Número CAS |
2803861-15-4 |
|---|---|
Fórmula molecular |
C10H17Cl2N3O2 |
Peso molecular |
282.16 g/mol |
Nombre IUPAC |
ethyl 2-(3-imidazol-1-ylazetidin-3-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-2-15-9(14)5-10(6-12-7-10)13-4-3-11-8-13;;/h3-4,8,12H,2,5-7H2,1H3;2*1H |
Clave InChI |
QYJCYORKQUMRMA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CNC1)N2C=CN=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


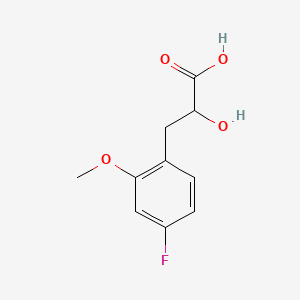
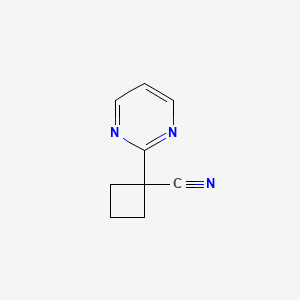
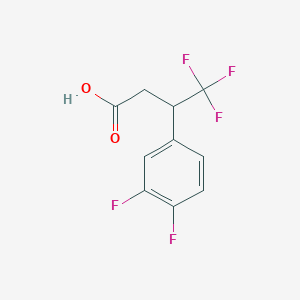

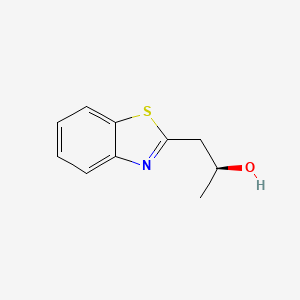
![(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride](/img/structure/B13580781.png)
![5-Methyl-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13580784.png)
![2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13580785.png)
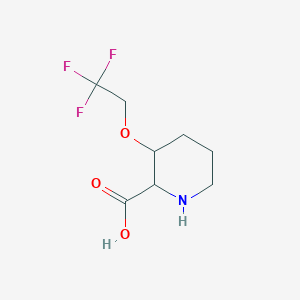
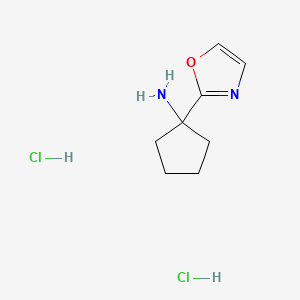
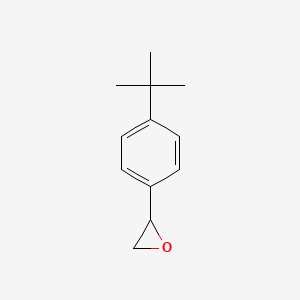
![3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13580808.png)
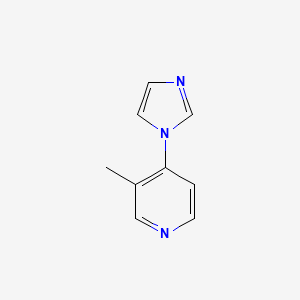
![rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate](/img/structure/B13580826.png)
